
Aluminum, compd. with gadolinium (2:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum, compd. with gadolinium (2:1) is a chemical compound that is widely used in scientific research. It is a combination of aluminum and gadolinium in a 2:1 ratio and is known for its unique properties that make it useful in a variety of applications. In
作用機序
The mechanism of action of aluminum, compd. with gadolinium (2:1) is not well understood. However, it is believed that the gadolinium component of the compound interacts with the magnetic field of an MRI scanner, which enhances the contrast of certain tissues. In terms of its use in alloys and electronic components, the compound's unique properties allow for the production of materials with desirable mechanical and electrical properties.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of aluminum, compd. with gadolinium (2:1). However, some studies have suggested that exposure to gadolinium-based contrast agents, including this compound, may lead to the accumulation of gadolinium in certain tissues, particularly in patients with impaired kidney function. This has raised concerns about the long-term safety of these contrast agents.
実験室実験の利点と制限
One of the main advantages of aluminum, compd. with gadolinium (2:1) is its unique properties, which make it useful in a variety of scientific research applications. However, its use as a contrast agent in MRI has raised concerns about its potential toxicity and long-term safety. Additionally, its high cost and limited availability may limit its use in certain research settings.
将来の方向性
There are several future directions for research on aluminum, compd. with gadolinium (2:1). One area of research could focus on developing safer and more effective contrast agents for MRI. Another area of research could focus on the development of new alloys and electronic components that utilize the unique properties of this compound. Additionally, more research is needed to understand the long-term safety of gadolinium-based contrast agents and their potential effects on human health.
合成法
The synthesis of aluminum, compd. with gadolinium (2:1) involves the reaction of aluminum chloride with gadolinium chloride in the presence of an organic solvent such as tetrahydrofuran. The reaction takes place under an inert atmosphere and at a temperature of around 80°C. The resulting product is a white crystalline powder that is insoluble in water but soluble in organic solvents.
科学的研究の応用
Aluminum, compd. with gadolinium (2:1) has a wide range of scientific research applications. It is commonly used as a contrast agent in magnetic resonance imaging (MRI) to enhance the visibility of certain tissues. It is also used in the production of high-strength, lightweight alloys that are used in the aerospace and automotive industries. Additionally, it is used in the production of electronic components such as capacitors and transistors.
特性
CAS番号 |
12004-26-1 |
|---|---|
分子式 |
Al2Gd |
分子量 |
211.2 g/mol |
InChI |
InChI=1S/2Al.Gd |
InChIキー |
JFYXYLHXYULQDX-UHFFFAOYSA-N |
SMILES |
[Al].[Al].[Gd] |
正規SMILES |
[Al].[Al].[Gd] |
その他のCAS番号 |
12004-26-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





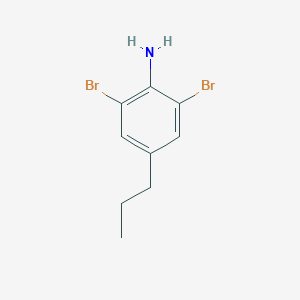
![N-[(3S,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B80167.png)
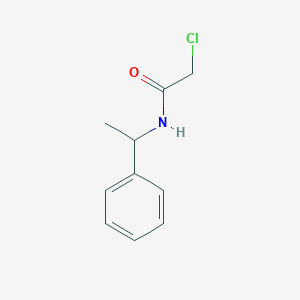

![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B80174.png)
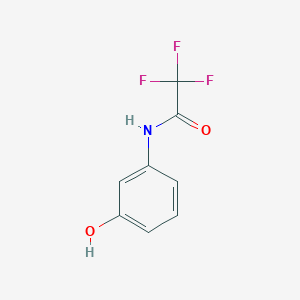

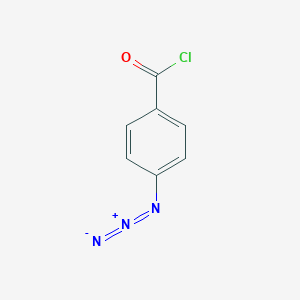
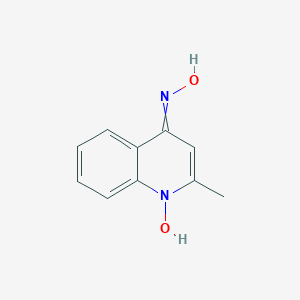
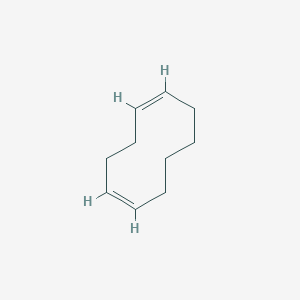
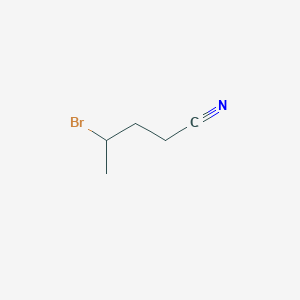
![2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid](/img/structure/B80184.png)